molecular formula C8H12N2O B2358660 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one CAS No. 759442-73-4

2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one

Cat. No. B2358660
CAS RN: 759442-73-4
M. Wt: 152.197
InChI Key: OEPOIGMABNTJKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one involves the reaction with propargyl alcohol and subsequent treatments leading to the creation of novel bi-heterocyclic systems. This showcases the compound’s utility in synthesizing diverse chemical structures.


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one is represented by the InChI code 1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h10H,1-5H2,(H,9,11) . The compound exhibits different tautomeric forms in solid state and in solution, indicating unique structural dynamics.


Chemical Reactions Analysis

The compound is used in the preparation of acetylcholinesterase inhibitors . It is also an impurity found in Irbesartan .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.2 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis Intermediates

2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one serves as an important intermediate in organic synthesis. Its unique spirocyclic structure, which includes both a ketone and a diaza component, makes it a versatile precursor for synthesizing a variety of complex molecules. This compound can undergo various organic transformations, including cyclization reactions, to yield novel organic compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s structure is valuable for the design of bioactive molecules. It can be used to create spirocyclic frameworks that are prevalent in many biologically active compounds. The diazaspiro structure is particularly interesting for the development of enzyme inhibitors and receptor modulators, which can lead to new treatments for diseases .

Material Science

The diazaspiro compound can be utilized in material science, particularly in the development of organic semiconductors. Its rigid structure and potential for electronic delocalization make it suitable for creating materials with specific electronic properties, which can be applied in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Catalysis

This compound can act as a ligand for transition metal catalysts. The nitrogen atoms in the diaza moiety can coordinate to metals, forming complexes that are useful in catalytic processes such as hydrogenation, carbon-carbon bond formation, and oxidation reactions. These catalysts can enhance the efficiency and selectivity of chemical transformations .

Agrochemical Research

In agrochemical research, 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one can be modified to produce compounds with pesticidal or herbicidal activity. The spirocyclic structure can be a key element in the development of new active ingredients for crop protection, offering a new approach to managing pests and weeds .

Chemical Biology

Chemical biologists can use this compound as a building block for probing biological systems. It can be incorporated into small molecules that interact with proteins, nucleic acids, or other biomolecules, allowing researchers to study biological processes and identify potential drug targets .

Environmental Chemistry

The compound’s stability and reactivity profile make it suitable for environmental chemistry applications, such as the development of chemical sensors for detecting pollutants or the synthesis of materials that can capture and remove hazardous substances from the environment .

Nanotechnology

Finally, in nanotechnology, 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one can be used to synthesize nanoscale structures. Its ability to form stable, well-defined molecular architectures can be exploited to create nanoparticles or nanocomposites with specific properties for use in electronics, drug delivery, or imaging .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1,3-diazaspiro[4It is structurally similar to 2-butyl-1,3-diazaspiro[44]non-1-en-4-one , which is known to be an intermediate in the synthesis of Irbesartan , a drug used for treating hypertension. Therefore, it’s plausible that 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one might also interact with similar targets.

Mode of Action

The exact mode of action of 2-Methyl-1,3-diazaspiro[4Given its structural similarity to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , it may share a similar mode of action

Biochemical Pathways

The specific biochemical pathways affected by 2-Methyl-1,3-diazaspiro[4As an analog of a known intermediate in the synthesis of Irbesartan , it might be involved in similar biochemical pathways.

Result of Action

The molecular and cellular effects of 2-Methyl-1,3-diazaspiro[4Given its structural similarity to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , it might exhibit similar effects. More research is needed to confirm this.

properties

IUPAC Name

2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPOIGMABNTJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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